6-Propan-2-yl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine
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Overview
Description
6-Propan-2-yl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound makes it a valuable scaffold in drug design and development.
Preparation Methods
The synthesis of 6-Propan-2-yl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine involves several steps. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with thiadiazole precursors under specific reaction conditions . The reaction typically requires the use of solvents such as ethanol or acetic acid and may involve heating under reflux conditions. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
6-Propan-2-yl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Propan-2-yl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.
Medicine: It is explored for its potential use in developing new therapeutic agents for treating various diseases.
Mechanism of Action
The mechanism of action of 6-Propan-2-yl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, leading to various pharmacological effects . The ability to form hydrogen bonds with target receptors enhances its bioactivity.
Comparison with Similar Compounds
6-Propan-2-yl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine can be compared with other triazolothiadiazine derivatives, such as:
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines
These compounds share similar core structures but differ in their substituents and biological activities. The unique combination of the triazole and thiadiazine rings in this compound contributes to its distinct pharmacological profile.
Properties
Molecular Formula |
C12H15N5S |
---|---|
Molecular Weight |
261.35 g/mol |
IUPAC Name |
6-propan-2-yl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine |
InChI |
InChI=1S/C12H15N5S/c1-9(2)16-7-17-11(10-4-3-5-13-6-10)14-15-12(17)18-8-16/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
MDOWPTWTERRYPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CN2C(=NN=C2SC1)C3=CN=CC=C3 |
Origin of Product |
United States |
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